5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2,5-dimethylanilino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-6-7-10(2)11(8-9)14-12(15)4-3-5-13(16)17/h6-8H,3-5H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDAIXDKDWTYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 5 2,5 Dimethylphenyl Amino 5 Oxopentanoic Acid
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a cornerstone technique for the precise determination of a compound's molecular mass, providing vital information for elemental composition analysis. For 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid, the molecular formula is C13H17NO3. Based on this, the theoretical exact mass can be calculated.
The monoisotopic mass of this compound is calculated to be 235.12084 g/mol . While extensive searches of publicly available literature have not yielded experimental HRMS data for this specific compound, the theoretical mass provides a crucial reference for its identification in mass spectrometric analyses. In a typical HRMS experiment, this compound would be expected to be observed as its protonated molecule [M+H]+, with a measured m/z value extremely close to 236.12812.
Table 1: Theoretical Mass Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M] | C13H17NO3 | 235.12084 |
| [M+H]+ | C13H18NO3+ | 236.12812 |
| [M+Na]+ | C13H17NNaO3+ | 258.11009 |
| [M-H]- | C13H16NO3- | 234.11357 |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a comprehensive understanding of the atomic connectivity and spatial arrangement of this compound.
One-Dimensional NMR (¹H and ¹³C) and Chemical Shift Analysis
Predicted ¹H and ¹³C NMR chemical shifts, based on the analysis of structurally similar compounds, offer a reliable estimation of the expected spectral data for this compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2,5-dimethylphenyl group, the methylene (B1212753) protons of the pentanoic acid chain, the two methyl groups, the amide proton, and the carboxylic acid proton. The aromatic protons would likely appear as a set of multiplets in the downfield region (around 7.0-7.5 ppm). The methylene protons adjacent to the carbonyl groups will be deshielded and are expected to resonate at approximately 2.3-2.5 ppm, while the central methylene group would appear further upfield. The two methyl groups on the aromatic ring would give rise to sharp singlets around 2.2-2.3 ppm. The amide proton (NH) is anticipated to be a broad singlet in the range of 8.0-9.0 ppm, and the carboxylic acid proton (OH) would be a very broad singlet, typically above 10 ppm.
The ¹³C NMR spectrum will provide information on each unique carbon environment. The two carbonyl carbons (amide and carboxylic acid) are expected to be the most downfield signals, appearing around 170-180 ppm. The aromatic carbons would resonate in the 125-140 ppm region, with the carbons attached to the methyl groups and the nitrogen atom showing distinct shifts. The methylene carbons of the pentanoic acid chain will appear in the aliphatic region (20-40 ppm), and the methyl carbons will be the most upfield signals (around 15-20 ppm).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic H | 7.0 - 7.5 | m | 3H |
| Amide NH | 8.0 - 9.0 | br s | 1H |
| Methylene (α to COOH) | 2.3 - 2.5 | t | 2H |
| Methylene (β to COOH) | 1.9 - 2.1 | p | 2H |
| Methylene (α to CONH) | 2.3 - 2.5 | t | 2H |
| Methyl (Aromatic) | 2.2 - 2.3 | s | 6H |
| Carboxylic Acid OH | > 10 | br s | 1H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (COOH) | 175 - 180 |
| Carbonyl (CONH) | 170 - 175 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 125 - 130 |
| Methylene (α to COOH) | 30 - 35 |
| Methylene (β to COOH) | 20 - 25 |
| Methylene (α to CONH) | 35 - 40 |
| Methyl (Aromatic) | 15 - 20 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. Key correlations would be expected between the adjacent methylene groups of the pentanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include those between the amide proton and the amide carbonyl carbon, and the aromatic protons with the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the amide proton and the adjacent aromatic protons, as well as between the methyl protons and their neighboring aromatic protons, helping to confirm the conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The C=O stretching vibrations of the carboxylic acid and amide groups would likely appear as strong, distinct bands in the region of 1650-1750 cm⁻¹. The N-H stretching of the amide is expected around 3300 cm⁻¹, and the N-H bending (amide II band) around 1550 cm⁻¹. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹.
The Raman spectrum would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Amide | N-H stretch | ~3300 | Medium |
| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 | Medium |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Amide | C=O stretch (Amide I) | 1650 - 1680 | Strong |
| Amide | N-H bend (Amide II) | 1530 - 1570 | Medium |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 2,5-dimethylphenylamino group. This aromatic system is expected to exhibit characteristic absorption bands in the UV region.
Typically, N-aryl amides show two main absorption bands corresponding to π → π* transitions of the benzene (B151609) ring. The presence of the amino group and methyl substituents on the aromatic ring would be expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. The primary absorption band would likely be observed below 250 nm, with a weaker, fine-structured secondary band appearing at longer wavelengths.
X-ray Crystallography for Definitive Solid-State Structural Information
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and the conformation of this compound in the solid state.
A search of crystallographic databases indicates that the crystal structure of this compound has not been reported in the publicly available literature. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the planarity of the amide bond, the torsion angles of the pentanoic acid chain, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Chromatographic Methods for Purity Assessment and Quantitative Analysis (HPLC, GC-MS)
Chromatographic techniques are essential for determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like the target molecule. A reversed-phase HPLC method would likely be developed. In this approach, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By adjusting the mobile phase composition, typically a mixture of water with an organic solvent like acetonitrile (B52724) or methanol (B129727) and a pH modifier like formic acid or trifluoroacetic acid, an optimal separation can be achieved. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples.
Illustrative HPLC Parameters for a Structurally Similar Compound:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it would likely require derivatization of the carboxylic acid and amide groups to increase the compound's volatility and thermal stability. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons to trimethylsilyl (B98337) (TMS) ethers and esters. The derivatized sample is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound. The mass-to-charge ratios of the fragment ions can provide valuable structural information. For quantitative analysis, a selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
Thermal Analysis Techniques (TGA, DSC) for Phase Transitions and Decomposition Pathways
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful for characterizing the thermal stability, melting point, and decomposition profile of this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA experiment would reveal its decomposition temperature and provide information about its thermal stability. A typical TGA curve would show a stable baseline at lower temperatures, followed by a sharp drop in mass as the compound begins to decompose. The onset temperature of this mass loss is an indicator of the compound's thermal stability. The analysis can also reveal the presence of residual solvents or water if mass loss is observed at lower temperatures.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, a sharp endothermic peak would be observed at its melting point. The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak is proportional to the heat of fusion. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.
Hypothetical Thermal Analysis Data for this compound:
| Analysis | Parameter | Hypothetical Value |
| TGA | Onset of Decomposition | > 200 °C |
| Residual Mass at 600 °C | < 1% | |
| DSC | Melting Point (Tm) | 150 - 160 °C (Endothermic Peak) |
| Heat of Fusion (ΔHf) | 30 - 40 kJ/mol |
This data would indicate a compound that is thermally stable up to a relatively high temperature and exhibits a sharp melting point, characteristic of a pure crystalline solid.
Computational and Theoretical Investigations of 5 2,5 Dimethylphenyl Amino 5 Oxopentanoic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about the electronic structure. For 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be a common choice to balance accuracy and computational cost.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,5-dimethylphenylamino group, while the LUMO would likely be distributed over the oxopentanoic acid moiety, particularly the carbonyl groups.
The charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, the oxygen atoms of the carboxyl and amide groups would exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the amide nitrogen would show positive potential.
Illustrative Data Table: Calculated Electronic Properties
| Parameter | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |
Computational methods can accurately predict various spectroscopic parameters.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable for structure elucidation. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of the molecule. mdpi.com DFT calculations can predict these frequencies, which helps in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the C=O stretching of the carboxylic acid and amide, the N-H stretching of the amide, and the C-H stretching of the aromatic ring and aliphatic chain.
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov For this compound, the primary electronic transitions are expected to be π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups.
Illustrative Data Table: Predicted Spectroscopic Data
| Spectroscopic Parameter | Functional Group | Predicted Value |
| 1H NMR Chemical Shift | Carboxylic Acid (-COOH) | 10-12 ppm |
| 13C NMR Chemical Shift | Amide Carbonyl (-CONH-) | 170-175 ppm |
| IR Frequency | Carboxylic Acid C=O Stretch | ~1720 cm-1 |
| IR Frequency | Amide N-H Stretch | ~3300 cm-1 |
| UV-Vis λmax | π → π* (Aromatic) | ~270 nm |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While quantum mechanics describes the electronic structure of a single, static conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with solvent molecules over time.
This would reveal the preferred three-dimensional structures (conformations) of the molecule in solution, the flexibility of the aliphatic chain, and the rotational barriers around the amide bond. Understanding the accessible conformations is crucial as the biological activity of a molecule is often dependent on its shape. MD simulations can also provide insights into the hydration shell around the molecule and the formation of intramolecular hydrogen bonds.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study, for example, the mechanism of its synthesis or its hydrolysis. By mapping the potential energy surface of the reaction, stationary points such as reactants, products, intermediates, and transition states can be located.
Transition state theory allows for the calculation of activation energies, which determine the reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. This level of detail is often inaccessible through experimental methods alone and provides a deeper understanding of the molecule's chemical reactivity.
QSAR (Quantitative Structure-Activity Relationship) Paradigms in a Theoretical Context (Excluding Biological/Clinical Outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to a specific property. medcraveonline.com In a theoretical context, QSAR can be used to correlate computed molecular descriptors with a theoretical property of interest.
For a series of analogues of this compound, one could develop a QSAR model to predict a property like the HOMO-LUMO gap or the theoretical binding affinity to a specific target. Molecular descriptors can be classified into several categories, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By establishing a statistically significant correlation, these models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired theoretical characteristics.
Chemical Reactivity and Derivatization Strategies for 5 2,5 Dimethylphenyl Amino 5 Oxopentanoic Acid
Chemical Transformations at the Carboxylic Acid Moiety.
The terminal carboxylic acid is a highly versatile functional group, serving as a primary handle for derivatization through several classical organic reactions.
Esterification, Amidation, and Reduction Reactions.
The carboxylic acid can be readily converted into esters, further amides, or reduced to a primary alcohol, providing access to a range of functional analogues.
Esterification: The formation of esters is typically achieved under acidic conditions. Reacting the parent acid with an alcohol (R-OH) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), yields the corresponding ester. This Fischer esterification is an equilibrium-driven process, often requiring the removal of water to drive the reaction to completion.
Amidation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This transformation generally requires the activation of the carboxyl group. Common methods include the use of carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and suppress racemization. peptide.comresearchgate.netnih.govbachem.com
Reduction: The carboxylic acid moiety can be reduced to the corresponding primary alcohol, 5-[(2,5-dimethylphenyl)amino]-1-pentanol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. chemistrysteps.comyoutube.com It is important to note that LiAlH₄ will also reduce the existing amide carbonyl to an amine, resulting in the formation of N-(2,5-dimethylphenyl)pentane-1,5-diamine. chemistrysteps.com
| Transformation | Typical Reagents and Conditions | Product Functional Group |
|---|---|---|
| Esterification | R-OH, cat. H₂SO₄ or TsOH, heat | Ester (-COOR) |
| Amidation | R'R''NH, EDC, HOBt, DIPEA, DMF or CH₂Cl₂ | Amide (-CONR'R'') |
| Reduction to Alcohol* | 1. LiAlH₄, THF; 2. H₂O workup | Primary Alcohol (-CH₂OH) |
*Note: LiAlH₄ will also reduce the amide functional group.
Formation of Anhydrides and Acid Chlorides.
To increase the electrophilicity of the carboxyl carbon for subsequent reactions, the carboxylic acid can be converted into more reactive derivatives such as acid anhydrides or acid chlorides.
Acid Anhydrides: Symmetrical anhydrides can be formed by treating the carboxylic acid with a dehydrating agent, such as phosphorus pentoxide (P₂O₅). Mixed anhydrides are also synthetically useful intermediates and can be prepared using various reagents, including acyl chlorides.
Acid Chlorides: The conversion to an acid chloride is a common activation strategy. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective for this transformation. organic-chemistry.orggoogle.comyoutube.com The resulting 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoyl chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, without the need for coupling agents.
Functionalization at the Amide Nitrogen: N-Alkylation and N-Acylation.
Direct functionalization of the secondary amide nitrogen is challenging due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. However, under specific conditions, N-alkylation and N-acylation can be achieved.
N-Alkylation: This transformation typically requires deprotonation of the amide N-H with a strong base to generate a more nucleophilic amidate anion. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), followed by the addition of an alkylating agent (e.g., an alkyl halide like iodomethane).
N-Acylation: Similar to N-alkylation, N-acylation often proceeds through the amidate anion, which can then react with an acylating agent such as an acid chloride or anhydride (B1165640). This results in the formation of an imide derivative.
| Transformation | Typical Reagents and Conditions | Product Functional Group |
|---|---|---|
| N-Alkylation | 1. Strong base (e.g., NaH); 2. Alkyl halide (R-X) | Tertiary Amide |
| N-Acylation | 1. Strong base (e.g., NaH); 2. Acyl chloride (RCOCl) | Imide |
Electrophilic Aromatic Substitution Reactions on the 2,5-Dimethylphenyl Ring.
The 2,5-dimethylphenyl ring is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the two methyl groups and the N-acylamino group. masterorganicchemistry.comresearchgate.netbyjus.com
The N-acylamino group is a moderately deactivating but ortho-, para-directing substituent. The methyl groups are activating and also ortho-, para-directing. The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating groups and where steric hindrance is minimized. The available positions on the ring are C3, C4, and C6.
Position 6: Ortho to the N-acylamino group and meta to the C5-methyl group.
Position 4: Ortho to the C5-methyl group and meta to the N-acylamino group.
Position 3: Ortho to the C2-methyl group and meta to the N-acylamino group.
Considering the powerful ortho-, para-directing nature of the N-acylamino group, positions 6 and 4 are the most probable sites of substitution. Steric hindrance from the adjacent N-acyl chain might disfavor substitution at the C6 position, potentially favoring the C4 position. However, the activating effect of the two methyl groups will also strongly influence the final product distribution. ulisboa.ptnih.gov
Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group.
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom.
Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/Lewis acid or alkyl halide/Lewis acid introduces an acyl or alkyl group, respectively. These reactions may be less effective due to the deactivating nature of the N-acylamino group. libretexts.org
Cyclization Reactions Leading to Novel Heterocyclic Architectures.
The structure of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid contains the necessary components for intramolecular cyclization to form novel heterocyclic systems. By activating the terminal carboxylic acid, an intramolecular electrophilic attack on the electron-rich dimethylphenyl ring can be induced.
For instance, conversion of the carboxylic acid to its acid chloride, followed by treatment with a Lewis acid catalyst (e.g., AlCl₃), could promote an intramolecular Friedel-Crafts acylation. This would lead to the formation of a seven-membered ring fused to the aromatic system, yielding a dibenzo-azepine derivative. The regioselectivity of the cyclization would again depend on the electronic and steric factors of the aromatic ring, with closure at the C6 or C4 position being most likely.
Alternative cyclization strategies could be envisioned, potentially involving modifications of classical named reactions such as the Bischler-Napieralski or Pictet-Spengler reactions, although the substrate does not perfectly match the typical precursors for these transformations. wikipedia.orgnih.govjk-sci.comnih.govwikipedia.orgnrochemistry.comnrochemistry.comorganic-chemistry.orgjk-sci.comyoutube.com
Synthesis of Conjugates and Linkers for Chemical Probe Development.
The bifunctional nature of this compound makes it an attractive candidate for use as a linker or spacer molecule in the development of chemical probes, bioconjugates, or targeted drug delivery systems. mdpi.comnih.govub.edunih.govresearchgate.netrsc.org
The terminal carboxylic acid provides a convenient attachment point for coupling to other molecules, such as fluorophores, affinity tags, or bioactive compounds, via an ester or amide bond. The other end of the molecule, the 2,5-dimethylphenylamino moiety, can serve as a second point of attachment or as a core scaffold for further functionalization. For example, an electrophilic aromatic substitution reaction could introduce a new functional group (e.g., a nitro group that can be reduced to an amine) onto the ring, providing a handle for conjugation to a biomolecule like a protein or antibody. nih.govgoogle.com The pentanoic acid chain acts as a flexible spacer, separating the two conjugated entities and potentially minimizing steric interference between them.
Exploration of Chemical Biology and Non Clinical Applications of 5 2,5 Dimethylphenyl Amino 5 Oxopentanoic Acid
Utility as a Versatile Synthetic Building Block in Multi-Step Organic Synthesis
The bifunctional nature of 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid, possessing both a carboxylic acid and an amide linkage, renders it a valuable intermediate in multi-step organic synthesis. The distinct reactivity of these two functional groups allows for selective transformations, enabling the construction of more complex molecular frameworks.
The carboxylic acid moiety can undergo a variety of classical transformations. For instance, it can be readily converted into esters, acid chlorides, or other activated species to facilitate coupling reactions. This functionality is particularly useful for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. The amide group, while generally less reactive, can participate in reactions under more forcing conditions or be subject to modifications that influence its chemical properties.
The 2,5-dimethylphenyl group, a common scaffold in pharmacologically active compounds, imparts specific steric and electronic properties to the molecule. This substitution pattern has been noted in the development of antimicrobial agents, suggesting that derivatives of this compound could serve as precursors to novel therapeutic candidates.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagents and Conditions | Product Type |
| Carboxylic Acid | SOCl₂, reflux | Acid Chloride |
| Carboxylic Acid | R-OH, H⁺ catalyst | Ester |
| Carboxylic Acid | 1. (COCl)₂, 2. R₂NH | Amide |
| Amide | LiAlH₄, THF | Secondary Amine |
| Aromatic Ring | HNO₃, H₂SO₄ | Nitrated Derivative |
Role as a Scaffold for the Design of Advanced Chemical Probes and Molecular Tools
The development of chemical probes is crucial for understanding biological processes. The structure of this compound provides a foundational scaffold that can be elaborated to create such molecular tools. The carboxylic acid terminus offers a convenient attachment point for reporter groups, such as fluorophores or biotin, via standard amide bond formation or esterification reactions.
Furthermore, the N-aryl amino acid-like substructure is a motif found in various biologically active molecules. By modifying the pentanoic acid chain or the aromatic ring, it is possible to design probes that target specific enzymes or receptors. The 2,5-dimethylphenyl group can be systematically altered to fine-tune the binding affinity and selectivity of the resulting probe. The design of fluorescent probes based on N-aryl amino acid derivatives has been a successful strategy for visualizing biological targets and processes.
Applications in Materials Science: Precursors for Polymers, Resins, or Coatings
The presence of a carboxylic acid group in this compound opens avenues for its application in materials science as a monomer for polymerization. Polyamides and polyesters are two major classes of polymers that could potentially be synthesized using this compound as a building block.
For instance, the carboxylic acid can be polymerized with diamines to form polyamides, or with diols to yield polyesters. The bulky 2,5-dimethylphenyl substituent would likely influence the properties of the resulting polymer, potentially leading to materials with enhanced thermal stability, altered solubility, or unique mechanical characteristics. N-aryl glycines and other amino acid derivatives have been explored as initiators or monomers in various polymerization reactions. The resulting polymers could find applications as specialty resins or coatings.
Table 2: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Polyamide | H₂N-R-NH₂ | High thermal stability, amorphous nature |
| Polyester | HO-R-OH | Modified solubility, potential for biodegradability |
Investigation in Supramolecular Chemistry: Self-Assembly and Recognition Phenomena
Supramolecular chemistry focuses on the non-covalent interactions between molecules. The structure of this compound contains key functional groups—the carboxylic acid and the amide—that are capable of forming strong hydrogen bonds. These interactions can drive the self-assembly of the molecules into well-ordered, higher-order structures such as sheets, ribbons, or gels.
The interplay between the hydrogen-bonding capabilities of the carboxylic acid and amide groups, along with potential π-π stacking interactions from the aromatic ring, can lead to the formation of complex supramolecular architectures. The study of self-assembly in N-phenyl-amides of dicarboxylic acids has revealed a rich variety of structural motifs. Understanding these self-assembly processes is fundamental to the design of new materials with tailored properties, such as "smart" gels that respond to external stimuli.
Potential in Catalysis or as a Ligand for Metal Complexes
The nitrogen and oxygen atoms within the amide and carboxylic acid groups of this compound can act as donor atoms for the coordination of metal ions. This suggests its potential application as a ligand in coordination chemistry and catalysis.
By forming complexes with various transition metals, it may be possible to create catalysts for a range of organic transformations. The steric and electronic environment around the metal center, influenced by the 2,5-dimethylphenyl group, would play a crucial role in determining the catalytic activity and selectivity of the resulting complex. The study of metal complexes with N-(substituted phenyl) amido ligands has shown their potential in various catalytic applications. Further research could explore the synthesis and catalytic evaluation of metal complexes derived from this versatile compound.
Future Research Directions and Unexplored Avenues for 5 2,5 Dimethylphenyl Amino 5 Oxopentanoic Acid
Development of Novel and Highly Efficient Catalytic Synthetic Routes
The synthesis of N-aryl amides is a cornerstone of organic chemistry, yet traditional methods often require harsh conditions or stoichiometric activating agents. syr.edu Future research should focus on developing more sustainable and efficient catalytic pathways to 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid. The conventional approach involves the acylation of 2,5-dimethylaniline (B45416) with glutaric anhydride (B1165640) or a derivative. Advancements could be made by exploring novel catalytic systems that offer higher yields, milder conditions, and greater atom economy.
Promising research directions include:
Organocatalysis : Metal-free catalytic systems, such as those using organic guanidine (B92328) catalysts, could enable the direct ring-opening of glutaric anhydride with 2,5-dimethylaniline under mild conditions. nih.gov This approach would be 100% atom-economical and avoid transition metal contaminants. nih.gov
Transition Metal Catalysis : While palladium-catalyzed cross-coupling reactions are well-established for C-N bond formation, newer, more efficient catalysts based on earth-abundant metals like iron could be explored. syr.edursc.org An Fe-mediated reductive amidation, for instance, could potentially form the target compound from a nitro-precursor and an acyl chloride in an aqueous medium, representing a greener alternative. rsc.org
Umpolung Amide Synthesis (UmAS) : This novel strategy reverses the conventional reactivity, reacting an electrophilic acyl donor with a nucleophilic amine. nih.govacs.org Developing a UmAS protocol for N-aryl amides, perhaps using N-aryl hydroxylamines, could provide a unique pathway that avoids issues common in traditional methods. nih.govacs.org
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic Strategy | Potential Catalyst | Key Advantages | Research Focus for Target Compound |
|---|---|---|---|
| Organocatalysis | Bicyclic Guanidines | Metal-free, high atom economy, mild conditions. nih.gov | Optimization of catalyst loading and reaction conditions for the aminolysis of glutaric anhydride with 2,5-dimethylaniline. |
| Transition Metal (Fe) | Iron Dust | Inexpensive, low toxicity, potential for aqueous synthesis. rsc.org | Development of a one-pot reductive amidation protocol from nitro-xylene and a glutaric acid derivative. |
| Umpolung Synthesis | Brønsted Base | Potential for epimerization-free synthesis of chiral analogues. nih.govacs.org | Adapting UmAS conditions for the specific coupling of 2,5-dimethylaniline precursors. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. nih.govamidetech.com Future work on this compound should investigate its production using flow chemistry. A continuous flow process could involve pumping solutions of glutaric anhydride and 2,5-dimethylaniline through a heated reactor coil, potentially packed with a solid-supported catalyst, to achieve rapid and efficient amide formation. rsc.orgacs.org
Advanced In Silico Screening and Design for Targeted Chemical Functions
Computational chemistry and machine learning present powerful tools for accelerating the discovery of molecules with desired properties, bypassing resource-intensive trial-and-error synthesis. rsc.orgresearchgate.net Future research should leverage in silico methods to explore the potential of this compound and its derivatives for specific chemical functions, such as in the development of novel polymers or functional materials.
Key computational approaches could include:
Molecular Dynamics (MD) Simulations : To predict bulk material properties like thermal stability and mechanical strength if the compound were used as a monomer or additive in a polymer matrix. scispace.com
Virtual Screening : To screen vast libraries of virtual derivatives against target properties. acs.org For example, derivatives could be screened for their ability to self-assemble or to bind to specific surfaces.
Active Learning : Machine learning models can be trained on an initial set of simulated or experimental data to predict the properties of new candidate molecules. rsc.org This approach can guide the synthesis of only the most promising derivatives, saving significant time and resources. nih.gov
Table 2: Potential In Silico Research Avenues
| Computational Method | Objective | Target Properties for Screening | Potential Outcome |
|---|---|---|---|
| Molecular Dynamics | Predict material properties. | Glass transition temperature, tensile strength, solubility parameters. | Design of novel polymers or composites incorporating the target molecule. |
| Virtual Screening | Identify derivatives with specific binding capabilities. | Adhesion energy to inorganic surfaces, intermolecular interaction strength. | Development of new surface coatings or self-assembling materials. |
| Machine Learning | Accelerate discovery of optimized molecules. | Electronic properties, optical properties. | Identification of candidates for use in organic electronics or as functional dyes. |
Exploration of its Role in Bioconjugation Chemistry (Excluding Therapeutic or Diagnostic Uses)
Bioconjugation involves linking molecules to biological systems or biomimetic materials. The terminal carboxylic acid group of this compound is an ideal handle for such modifications. wiley-vch.de While excluding therapeutic uses, its application in materials science and fundamental biology research remains a rich and unexplored field.
Future research could focus on using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to activate the carboxylic acid, allowing it to form a stable amide bond with amine-functionalized molecules or surfaces. biosyn.comrsc.org This could be used to:
Functionalize Surfaces : Covalently attach the molecule to the surface of materials like silica (B1680970) or gold nanoparticles to modify their surface properties (e.g., hydrophobicity). researchgate.net
Create Novel Polymers : Use the molecule as a monomer or a pendant group in polymer synthesis to create materials with specific recognition or self-assembly properties.
Develop Molecular Probes : Conjugate the molecule to a fluorescent dye or other reporter tag for use in non-diagnostic imaging or sensing applications in materials science. youtube.com
Investigation of Solid-State Properties and Polymorphism
The arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility, melting point, and stability. nih.gov Many organic molecules, particularly those with hydrogen-bonding capabilities like amido-acids, can exist in multiple crystalline forms, a phenomenon known as polymorphism. researchgate.netacs.org Each polymorph can have distinct physical properties. acs.orguomustansiriyah.edu.iq
A thorough investigation into the solid-state chemistry of this compound is a critical and unexplored avenue. This research should involve:
Polymorph Screening : A systematic effort to crystallize the compound under a wide variety of conditions (e.g., different solvents, temperatures, and evaporation rates) to discover different crystalline forms.
Structural Characterization : Using techniques like single-crystal X-ray diffraction to determine the precise molecular packing and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in each polymorph.
Physicochemical Analysis : Characterizing each polymorph using methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine their relative thermodynamic stabilities and melting points. nih.gov Understanding these properties is fundamental for any potential application, from chemical synthesis to materials science.
Q & A
Q. What are the established synthetic routes for 5-[(2,5-dimethylphenyl)amino]-5-oxopentanoic acid, and how are intermediates characterized?
Methodology:
- Condensation Reaction : React 2,5-dimethylaniline with glutaric anhydride in anhydrous dichloromethane (DCM) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Characterization :
-
NMR (¹H/¹³C): Confirm amide bond formation (δ ~8.0 ppm for NH in DMSO-d₆) and aromatic protons (δ ~6.8–7.2 ppm) .
-
HPLC-MS : Verify purity (>95%) and molecular ion peak (e.g., m/z 263.1 [M+H]⁺) .
Table 1: Synthetic Methods Comparison
Starting Materials Reagents/Conditions Yield Purity (HPLC) Reference 2,5-Dimethylaniline + Glutaric Anhydride DCM, DCC, 0°C → RT 68% 97% 4-Fluoroaniline + Glutaric Anhydride THF, HOBt, RT 72% 95%
Q. What physicochemical properties are critical for handling this compound in experimental settings?
Key Properties:
- Solubility : Sparingly soluble in water (0.5 mg/mL at 25°C); highly soluble in DMSO (>50 mg/mL) .
- Stability : Degrades at >150°C (DSC data) and is sensitive to basic pH (>8.0), forming hydrolysis byproducts .
- LogP : Calculated LogP = 2.1 (PubChem), indicating moderate lipophilicity .
Table 2: Physicochemical Profile
| Parameter | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 263.3 g/mol | |
| Melting Point | 142–145°C (DSC) | |
| Aqueous Solubility | 0.5 mg/mL (pH 7.4, 25°C) |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence biological activity?
Methodology:
- SAR Studies : Synthesize analogs with substituents at 3,4- or 4-fluoro positions (e.g., 5-[(3,4-dimethylphenyl)amino]-5-oxopentanoic acid) and compare activity in enzyme inhibition assays .
- Biological Assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates. The 2,5-dimethyl analog shows 30% higher inhibition (IC₅₀ = 1.2 µM) than the 3,4-dimethyl derivative (IC₅₀ = 3.8 µM) due to enhanced hydrophobic interactions .
Table 3: Substituent Effects on Bioactivity
| Substituent Position | Target Enzyme | IC₅₀ (µM) | Mechanism Insight | Reference |
|---|---|---|---|---|
| 2,5-Dimethyl | Trypsin | 1.2 | π-π stacking with active site | |
| 4-Fluoro | Chymotrypsin | 2.5 | H-bonding with Tyr residue |
Q. What analytical challenges arise in quantifying degradation products, and how are they resolved?
Methodology:
- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .
- Detection : Use UPLC-QTOF-MS to identify degradation products (e.g., 5-oxopentanoic acid and 2,5-dimethylaniline via hydrolytic cleavage) .
- Mitigation : Stabilize formulations by adjusting pH to 5.0–6.5 and adding antioxidants (e.g., 0.01% BHT) .
Q. How can computational modeling predict interaction mechanisms with biological targets?
Methodology:
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The 2,5-dimethyl group occupies a hydrophobic pocket, while the carboxylate forms salt bridges with Arg120 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) < 2.0 Å confirms stable binding .
Table 4: Computational Insights
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| COX-2 | -9.2 | Arg120 salt bridge | |
| Trypsin | -8.7 | Ser195 H-bond |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
